Cas no 96776-05-5 (N-(4-Chlorophenyl)-3-methoxybenzamide)

N-(4-Chlorophenyl)-3-methoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(4-chlorophenyl)-3-methoxy-
- N-(4-chlorophenyl)-3-methoxybenzamide
- Oprea1_585017
- ST50982966
- N-(4-chlorophenyl)-3-methoxybenzenecarboxamide
- N-(4-chlorophenyl)(3-methoxyphenyl)carboxamide
- N-(4-Chlorophenyl)-3-methoxybenzamide
-
- Inchi: 1S/C14H12ClNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17)
- InChI Key: PTEBQUFBDQXFFF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 261.0556563g/mol
- Monoisotopic Mass: 261.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 3.4
N-(4-Chlorophenyl)-3-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625943-20mg |
N-(4-chlorophenyl)-3-methoxybenzamide |
96776-05-5 | 98% | 20mg |
¥1365.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625943-1mg |
N-(4-chlorophenyl)-3-methoxybenzamide |
96776-05-5 | 98% | 1mg |
¥473.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625943-5mg |
N-(4-chlorophenyl)-3-methoxybenzamide |
96776-05-5 | 98% | 5mg |
¥537.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625943-2mg |
N-(4-chlorophenyl)-3-methoxybenzamide |
96776-05-5 | 98% | 2mg |
¥495.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625943-10mg |
N-(4-chlorophenyl)-3-methoxybenzamide |
96776-05-5 | 98% | 10mg |
¥809.00 | 2024-04-23 |
N-(4-Chlorophenyl)-3-methoxybenzamide Related Literature
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on N-(4-Chlorophenyl)-3-methoxybenzamide
N-(4-Chlorophenyl)-3-methoxybenzamide (CAS 96776-05-5): A Comprehensive Overview of Properties and Applications
N-(4-Chlorophenyl)-3-methoxybenzamide, with CAS number 96776-05-5, is an important organic compound that has garnered significant attention in various scientific and industrial applications. This chlorophenyl-substituted benzamide derivative exhibits unique chemical properties that make it valuable for research and development purposes. The compound's molecular structure features a methoxy group at the 3-position of the benzamide ring and a 4-chlorophenyl substituent on the nitrogen atom, creating distinct electronic and steric characteristics.
The synthesis of N-(4-Chlorophenyl)-3-methoxybenzamide typically involves the reaction between 3-methoxybenzoic acid and 4-chloroaniline under appropriate coupling conditions. Researchers have developed various synthetic routes to optimize yield and purity, with recent advancements focusing on greener chemistry approaches. The compound's physical properties include a white to off-white crystalline appearance, moderate solubility in organic solvents, and specific melting point characteristics that make it suitable for various formulation applications.
From a pharmaceutical research perspective, N-(4-Chlorophenyl)-3-methoxybenzamide has shown interesting biological activities. While not itself a drug substance, it serves as a valuable chemical intermediate in medicinal chemistry programs. The compound's structural features make it particularly useful for exploring structure-activity relationships in drug discovery, especially in the development of small molecule therapeutics. Recent studies have investigated its potential as a scaffold for designing novel bioactive compounds with improved pharmacological profiles.
In material science applications, CAS 96776-05-5 has demonstrated utility as a building block for advanced materials. The combination of its aromatic systems and polar functional groups allows for interesting interactions in polymer systems and liquid crystalline materials. Researchers are particularly interested in how the methoxy group and chlorophenyl moiety influence material properties such as thermal stability, optical characteristics, and molecular self-assembly behavior.
The analytical characterization of N-(4-Chlorophenyl)-3-methoxybenzamide typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for quality control in production and for verifying compound identity in research applications. Recent advancements in analytical technology have enabled more precise determination of the compound's purity and structural features, supporting its use in high-value applications.
From an industrial perspective, the demand for CAS 96776-05-5 has been steadily increasing due to its versatility as a chemical intermediate. Manufacturers have optimized production processes to meet the growing needs of pharmaceutical and material science sectors while maintaining high purity standards. The compound's stability under various storage conditions and its compatibility with common industrial processes contribute to its widespread adoption.
Recent scientific publications have explored novel applications of N-(4-Chlorophenyl)-3-methoxybenzamide in organic electronics and catalysis. Its electron-rich aromatic system makes it potentially useful in designing organic semiconductors and charge transport materials. Additionally, researchers are investigating its role as a ligand in transition metal catalysis, where its structural features may influence catalytic activity and selectivity.
Environmental and safety considerations for handling N-(4-Chlorophenyl)-3-methoxybenzamide follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this material. The compound's environmental fate and biodegradation pathways are subjects of ongoing research to ensure responsible use in industrial applications.
The market trends for CAS 96776-05-5 reflect the growing interest in specialized chemical intermediates for advanced applications. Suppliers have noted increased inquiries from research institutions and pharmaceutical companies seeking high-purity material for innovative projects. Pricing and availability are influenced by factors such as raw material costs, production scale, and purification requirements.
Future research directions for N-(4-Chlorophenyl)-3-methoxybenzamide include exploring its potential in green chemistry applications and sustainable material development. Scientists are particularly interested in how modifications to its core structure might yield compounds with enhanced properties for specific applications. The continued investigation of this compound's fundamental characteristics and practical utilities ensures its relevance in advancing chemical science and technology.
For researchers and industry professionals seeking detailed technical information about N-(4-Chlorophenyl)-3-methoxybenzamide, comprehensive data sheets are available from reputable chemical suppliers. These documents typically include specifications for purity, analytical data, handling recommendations, and regulatory information to support safe and effective use of this versatile compound in various applications.
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